3-Bromo-4-((3-fluorobenzyl)oxy)benzamide
Overview
Description
3-Bromo-4-((3-fluorobenzyl)oxy)benzamide is a chemical compound with the molecular formula C14H11BrFNO2 and a molecular weight of 324.15 g/mol . This compound is part of the aryls family and is characterized by the presence of bromine and fluorine functionalities, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((3-fluorobenzyl)oxy)benzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the industrial synthesis of similar compounds due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((3-fluorobenzyl)oxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation reactions can produce different oxidized derivatives.
Scientific Research Applications
3-Bromo-4-((3-fluorobenzyl)oxy)benzamide has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-((3-fluorobenzyl)oxy)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-4-fluorobenzyl bromide: Another compound with similar bromine and fluorine functionalities.
Uniqueness
3-Bromo-4-((3-fluorobenzyl)oxy)benzamide is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-4-[(3-fluorophenyl)methoxy]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFFFTRQYNBNMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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